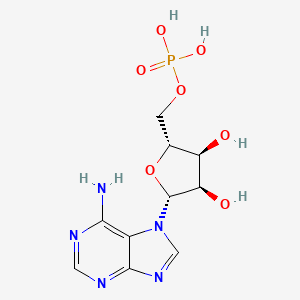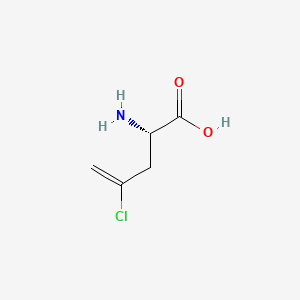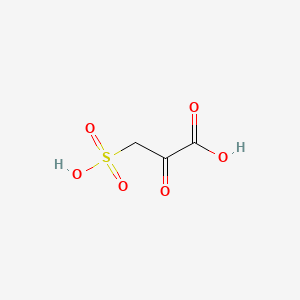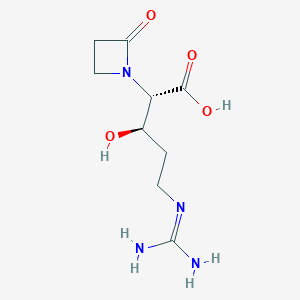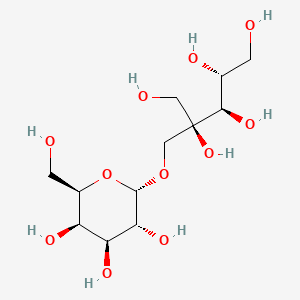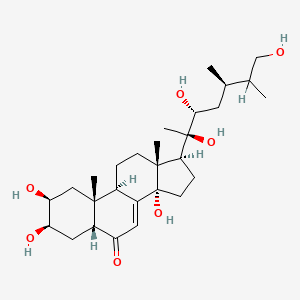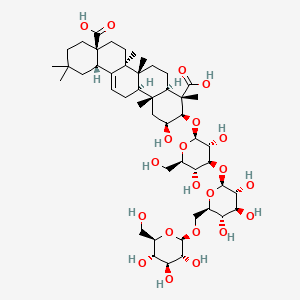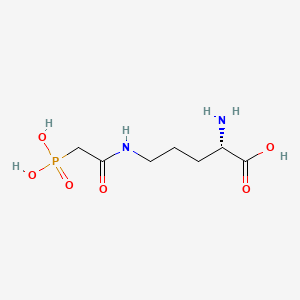
N-(Phosphonoacetyl)-L-ornithine
Vue d'ensemble
Description
“N-(Phosphonoacetyl)-L-ornithine” is a compound that belongs to the n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom . This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein .
Synthesis Analysis
The synthesis of “N-(Phosphonoacetyl)-L-ornithine” has been reported in several studies. For instance, Kafarski et al. designed a series of phosphate analogues of PALA, as well as the synthesis of other N-(phosphonoacetyl) amino phosphonic acids to evaluate their anticancer activity in human tumor cell lines . Another study describes the synthesis of two peptide derivatives of N- phosphonoacetyl-L-aspartic acid (I), a transition state inhibitor with antitumor activity .Molecular Structure Analysis
The molecular structure of “N-(Phosphonoacetyl)-L-ornithine” can be analyzed using various techniques. The optimized molecular structure for nitrogen-containing monomers was carried out with density functional theory (DFT) method utilizing the hybrid B3LYP and CAM-B3LYP functionals with 6-311+G(d,p) and 6-31+G basis sets, respectively .Chemical Reactions Analysis
The chemical reactions involving “N-(Phosphonoacetyl)-L-ornithine” can be complex. For instance, one study reports the catalytic transformations that involve a non-classical mode of molecular activation by tertiary phosphines and N-heterocyclic carbenes (NHCs) .Applications De Recherche Scientifique
Inhibition of Bacterial Growth
N-(Phosphonoacetyl)-L-ornithine (PALO) has been identified as a potent inhibitor of Escherichia coli L-ornithine carbamoyltransferase, an enzyme crucial for bacterial growth. PALO's inability to cross bacterial membranes has led to the development of a tripeptide form, which can be transported into the bacterial cell. This tripeptide form has been shown to exert a bacteriostatic effect at high concentrations, selectively targeting the L-ornithine carbamoyltransferase within the cells (Penninckx & Gigot, 1979).
Enzyme Inhibition Studies
PALO is recognized as a significant transition state analogue inhibitor for ornithine carbamoyltransferase in various species, including bovine liver. Its competitive inhibition with respect to carbamoyl-phosphate provides insights into the enzyme's mechanism and regulation in ureotelic animals, making it a valuable tool for studying carbamoyl-phosphate metabolism (Mori et al., 1977).
Understanding Enzyme Activity and Regulation
Research on N-acetyl-L-ornithine transcarbamylase, an enzyme involved in arginine biosynthesis in pathogens, has utilized PALO to understand its catalytic mechanism and potential as a target for pathogen control. PALO's binding to the enzyme has been studied in detail, providing insights into the enzyme's function and potential strategies for inhibiting pathogenic organisms (Li et al., 2010).
Investigation of Gene Regulation
PALO's ability to induce arginine limitation in Saccharomyces cerevisiae has been exploited to study the expression of genes under arginine control. This research demonstrated that PALO can signal increased expression of various genes, offering a method to investigate the effects of amino acid limitation on gene expression (Kinney & Lusty, 1989).
Exploring Effects on Metabolic Processes
PALO has been used in studies exploring the effects of enzyme inhibition on larger metabolic processes, such as citrulline synthesis in liver mitochondria and urea synthesis in hepatocytes. This research has implications for understanding metabolic disorders and the potential therapeutic use of enzyme inhibitors (Hoogenraad et al., 1979).
Structural Analysis of Enzymes
High-resolution crystal structures of human ornithine transcarbamoylase complexed with PALO have provided detailed information on the enzyme's active site and the effects of deleterious mutations. This research is crucial for understanding inherited deficiencies and designing therapeutic strategies (Shi et al., 1998).
Mécanisme D'action
The mechanism of action of “N-(Phosphonoacetyl)-L-ornithine” involves its interaction with aspartate transcarbamoylase (ATCase). ATCase catalyzes the second step of the pyrimidine biosynthesis pathway, the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl aspartate and inorganic phosphate .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[(2-phosphonoacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHAQFHXJOLIF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979657 | |
| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phosphonoacetyl)-L-ornithine | |
CAS RN |
63446-55-9 | |
| Record name | N(delta)-(Phosphonoacetyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063446559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Phosphonoacetyl)-L-Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~5~-(1-Hydroxy-2-phosphonoethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



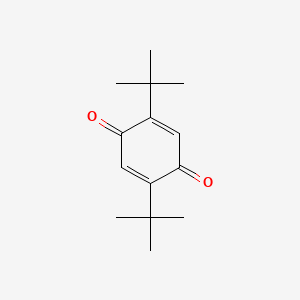

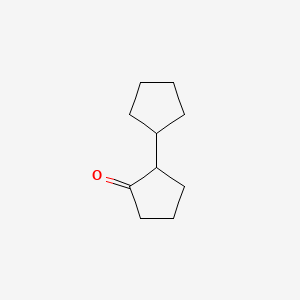
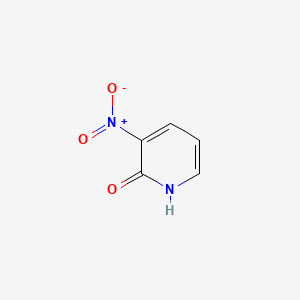

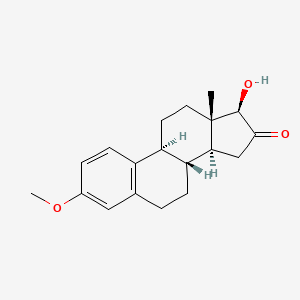
![5-[(3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B1220301.png)
